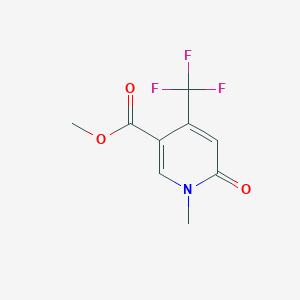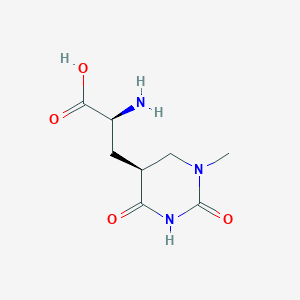
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid is a chiral amino acid derivative This compound is of significant interest due to its unique structure, which includes both an amino group and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine as the nucleophile.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Cyclization: Utilizing industrial reactors to carry out the cyclization reaction efficiently.
Automated Resolution: Employing automated systems for chiral resolution to ensure high yield and purity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidine ring to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.
Biochemistry: Used in the study of enzyme-substrate interactions due to its unique structure.
Industrial Applications: Employed in the synthesis of complex organic molecules and as a precursor in the production of various chemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes and receptors.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)butanoic acid: Similar structure but with an additional carbon in the side chain.
(S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)pentanoic acid: Another similar compound with a longer side chain.
Uniqueness
The uniqueness of (S)-2-Amino-3-((S)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid lies in its specific stereochemistry and the presence of both an amino group and a pyrimidine ring, which confer distinct chemical and biological properties.
属性
分子式 |
C8H13N3O4 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(5S)-1-methyl-2,4-dioxo-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O4/c1-11-3-4(2-5(9)7(13)14)6(12)10-8(11)15/h4-5H,2-3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-,5-/m0/s1 |
InChI 键 |
KYQJAXQLSVYZBQ-WHFBIAKZSA-N |
手性 SMILES |
CN1C[C@@H](C(=O)NC1=O)C[C@@H](C(=O)O)N |
规范 SMILES |
CN1CC(C(=O)NC1=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


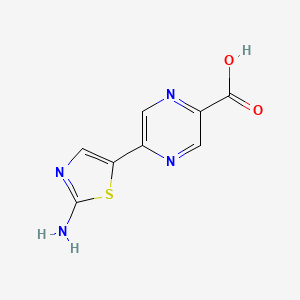
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
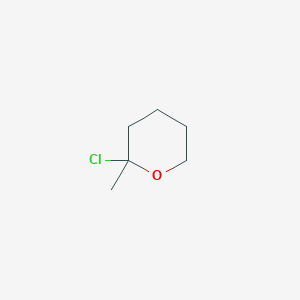
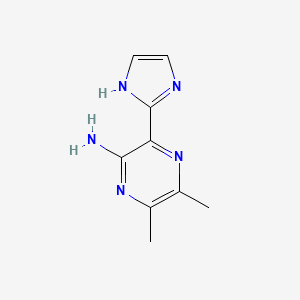
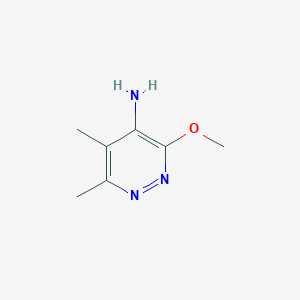
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
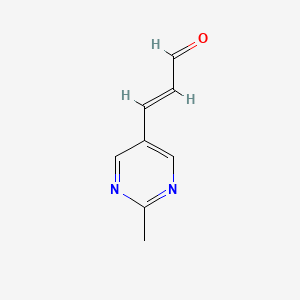
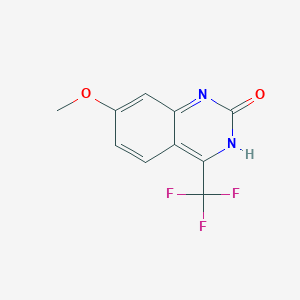
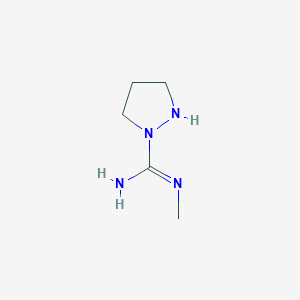
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

